

Application Note: Quantification of Carlactone using LC-MS/MS

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Compound of Interest

Compound Name:	Carlactone
Cat. No.:	B12838652

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Introduction

Carlactone (CL) is a key biosynthetic precursor to strigolactones (SLs), a class of plant hormones that play crucial roles in regulating plant development, including shoot branching and symbiotic interactions with mycorrhizal fungi.^{[1][2][3][4]} Given their extremely low concentrations in plant tissues and their instability, highly sensitive and specific analytical methods are required for their quantification.^{[1][2]} This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of **carlactone** in plant matrices.

Principle

This method utilizes the high selectivity of liquid chromatography to separate **carlactone** from complex sample matrices, followed by the high sensitivity and specificity of tandem mass spectrometry for detection and quantification. An internal standard, such as a stable isotope-labeled version of **carlactone** (e.g., [1-¹³CH₃]-CL), is employed to ensure accuracy by correcting for matrix effects and variations in sample preparation and instrument response.^[3]

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of **carlactone** and related strigolactones as reported in various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

Compound	LOD	LOQ	Matrix	Reference
Strigol	-	0.1 pg/µL	Standard Solution	[5]
Sorgolactone	-	0.5 pg/µL	Standard Solution	[5]
Orobanchol	-	1 pg/µL	Standard Solution	[5]

Table 2: Endogenous Levels of **Carlactone** and Related Compounds

Compound	Plant Species	Tissue/Fraction	Concentration	Reference
Carlactonoic Acid (CLA)	Arabidopsis thaliana (WT)	Root Extracts	32.5 ± 5.2 pg/g FW	[6]
Carlactonoic Acid (CLA)	Arabidopsis thaliana (atd14 mutant)	Root Extracts	~390 pg/g FW	[6]
Carlactonoic Acid (CLA)	Arabidopsis thaliana (max2 mutant)	Root Extracts	~650 pg/g FW	[6]
Orobanchol	Red Clover	Root Exudates (1 week)	13 pg/plant	[5]
Orobanchol	Red Clover	Root Exudates (2 weeks)	70 pg/plant	[5]
Orobanchol	Red Clover	Root Exudates (3 weeks)	58 pg/plant	[5]
Orobanchol	Red Clover	Root Exudates (4 weeks)	65 pg/plant	[5]

Experimental Protocols

This section provides a detailed protocol for the extraction and quantification of **carlactone** from plant root tissue.

Materials and Reagents

- Solvents: Acetone, Methanol (MeOH), Acetonitrile (ACN), Water (LC-MS grade), Formic Acid (FA)
- Standards: **Carlactone** standard, ¹³C-labeled **Carlactone** internal standard ([1-¹³CH₃]-CL)
- Plant Tissue: Fresh or frozen plant roots
- Equipment:
 - Homogenizer (e.g., bead beater, mortar and pestle)
 - Centrifuge
 - Ultrasonic bath
 - Vacuum concentrator
 - Solid Phase Extraction (SPE) cartridges (e.g., C18)
 - UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
 - Analytical balance
 - Micropipettes

Sample Preparation and Extraction

- Harvesting and Freezing: Harvest plant roots, wash gently to remove soil, pat dry, and immediately freeze in liquid nitrogen to quench metabolic activity.^{[7][8]} Store at -80°C until extraction.
- Homogenization: Weigh approximately 100-150 mg of frozen root tissue. Homogenize the tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen or a bead

beater.

- Extraction:

- To the powdered tissue, add 1 mL of cold acetone and the internal standard solution (e.g., [1-¹³CH₃]-CL).[9]
- Vortex the mixture thoroughly.
- Sonicate the sample in an ultrasonic bath for 15 minutes at 4°C.[9]
- Centrifuge at high speed (e.g., 21,130 x g) for 8 minutes at 4°C.[9]
- Carefully collect the supernatant.
- Repeat the extraction step on the remaining pellet with another 1 mL of acetone to ensure complete extraction.
- Combine the supernatants.[9]

- Drying and Reconstitution:

- Dry the combined supernatant in a vacuum concentrator.[9]
- Reconstitute the dried extract in a small volume (e.g., 120 µL) of 90% acetonitrile.[9]

- Purification (Optional but Recommended): For complex matrices, a Solid Phase Extraction (SPE) step can be beneficial.

- Precondition a C18 SPE column with 1 mL of methanol, followed by 1 mL of water.[9]
- Load the reconstituted sample onto the column.
- Wash the column with 1 mL of 10% aqueous methanol to remove polar interferences.[9]
- Elute **carlactone** with 0.5 mL of methanol.[9]
- Dry the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - System: UHPLC system
 - Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 μ m)
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid
 - Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.
 - Flow Rate: 0.3 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 μ L
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required, though negative mode has been reported for related compounds like carlactonoic acid[6]).
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions: Specific precursor-to-product ion transitions for **carlactone** and its internal standard must be determined by infusing pure standards. For example, for carlactonoic acid, a transition of m/z 331 -> product ions has been used.[6]
 - Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum sensitivity.

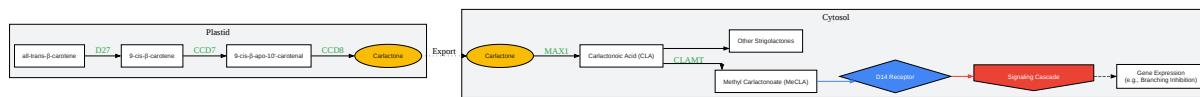
Data Analysis and Quantification

- Create a calibration curve using known concentrations of the **carlactone** standard spiked with a constant concentration of the internal standard.

- Quantify the endogenous **carlactone** in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

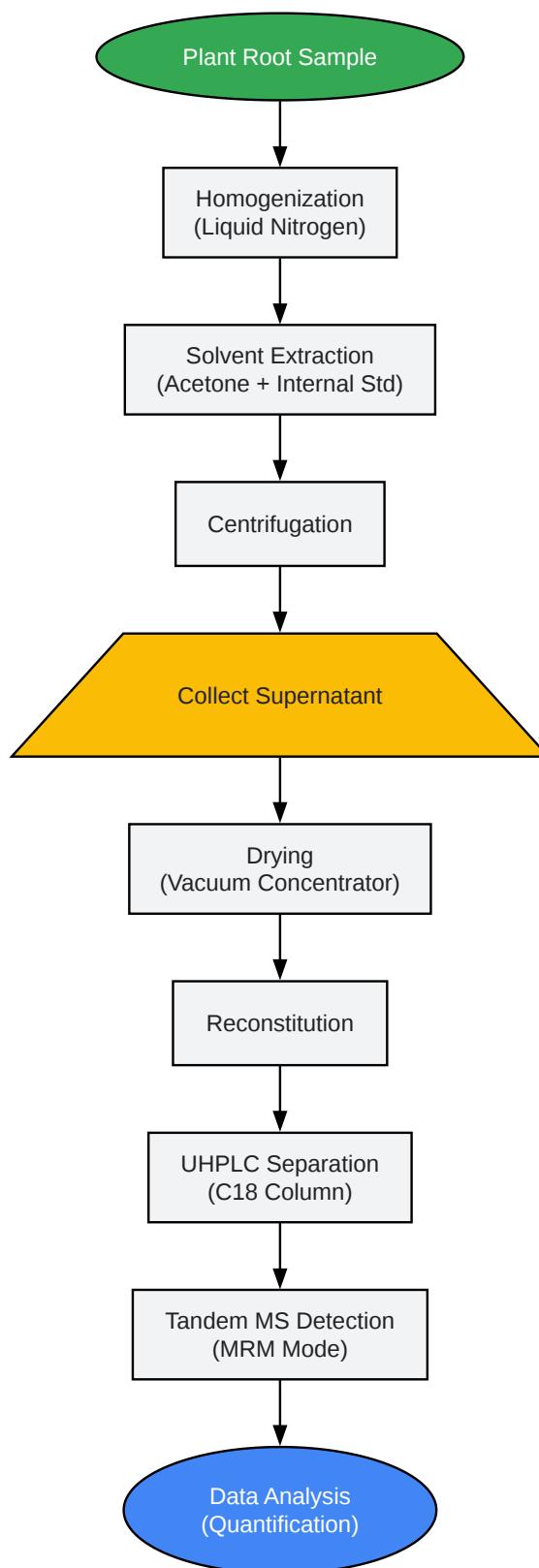
Carlactone Biosynthesis and Signaling Pathway



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Caption: Biosynthesis of **carlactone** in the plastid and its subsequent conversion and signaling in the cytosol.

LC-MS/MS Experimental Workflow

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